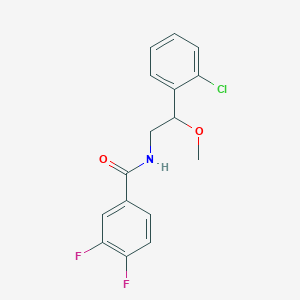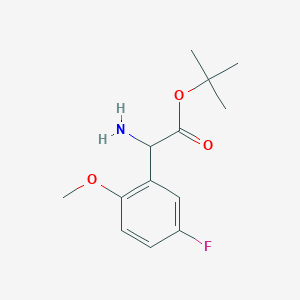![molecular formula C22H16ClN3O4 B2895195 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-44-8](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16ClN3O4 and its molecular weight is 421.84. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antithrombotic Compounds Synthesis
Research led by Furrer et al. (1994) has demonstrated the synthesis of new antithrombotic compounds from 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione 2, showcasing favorable cerebral and peripheral effects. This compound was synthesized in good yield by thermal fusion methods, indicating the potential of pyrido[2,3-d]pyrimidine derivatives in developing antithrombotic therapies (Furrer, Wágner, & Fehlhaber, 1994).
Analgesic, Anti-inflammatory, and Antimicrobial Agents
Giles et al. (2011) have synthesized a new group of pyrimidine derivatives showing analgesic, anti-inflammatory, and antimicrobial activity in a single component. This study highlights the versatility of pyrimidine derivatives in medicinal chemistry, offering a multifunctional approach to pharmaceutical development (Giles, Roopa, Sheeba, Gurubasavarajaswamy, Divakar, & Vidhya, 2011).
Catalytic and Antitumor Activities
Lu et al. (2015) synthesized a series of pyrimidine derivatives coordination complexes, investigating their catalytic properties and antitumor activities. The study found that certain complexes exhibited excellent catalytic performance in decolorization of methyl blue and oxidation of benzyl alcohol to benzaldehyde, alongside showing inhibitory activity against HepG2 cells' growth. This research underscores the potential of pyrimidine derivatives in catalysis and cancer therapy (Lu, Yu, Chen, Hou, Chen, Ma, Gao, & Gong, 2015).
Advanced Drug Design and Sensing Applications
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives with donor–π–acceptor (D–π–A) structures, exhibiting atypical aggregation-induced emission (AIE) chromophores. These compounds demonstrated solid-state fluorescence and positive solvatochromism, along with potential applications in colorimetric pH sensing and logic gates, showing the broad utility of pyrimidine derivatives in drug design and sensing technologies (Yan, Meng, Li, Ge, & Lu, 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-chlorobenzaldehyde with 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carbaldehyde. The final product is obtained through cyclization and dehydration reactions.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one", "1,3-benzodioxole-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one in the presence of a base such as potassium carbonate to form the intermediate 3-chloro-1-(pyrido[2,3-d]pyrimidin-4-yl)prop-2-en-1-one.", "Step 2: Reaction of the intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydride to form the final product 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Cyclization of the final product through heating in the presence of a dehydrating agent such as phosphorus pentoxide to form the desired compound." ] } | |
Numéro CAS |
902923-44-8 |
Nom du produit |
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C22H16ClN3O4 |
Poids moléculaire |
421.84 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16ClN3O4/c23-16-4-1-3-14(9-16)11-25-20-17(5-2-8-24-20)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
Clé InChI |
HCYTVRYMQGKJKR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC(=CC=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B2895112.png)

![3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2895116.png)
![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(4-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2895119.png)

![N-(2-furylmethyl)-3-{2-[(2-{[4-(methylthio)benzyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2895124.png)
![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)
![[(2-Chlorophenyl)methyl][(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2895130.png)

![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)
methanone](/img/structure/B2895135.png)